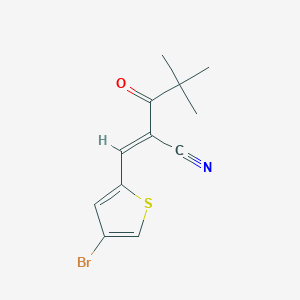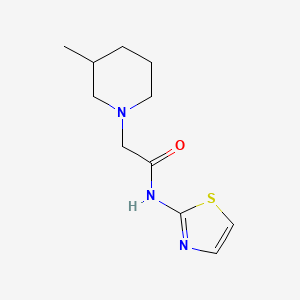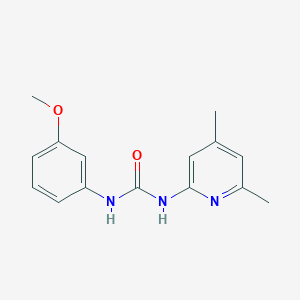
3-(4-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DT-010 and is a member of the acrylonitrile class of compounds.
作用機序
The mechanism of action of 3-(4-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and migration.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the primary advantages of using 3-(4-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile in lab experiments is its high potency and selectivity against cancer cells. Additionally, this compound has low toxicity, making it a relatively safe compound to work with in the lab. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 3-(4-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile. Some of the most promising areas of research include further studies on its anti-cancer activity and potential use in cancer treatment, as well as its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, further studies on the mechanism of action of this compound could provide valuable insights into its potential applications in scientific research.
合成法
The synthesis of 3-(4-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile involves the reaction of 2-(2,2-dimethylpropanoyl)acrylonitrile with 4-bromo-2-thiophenol. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of the reaction is typically high, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
3-(4-bromo-2-thienyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
(2E)-2-[(4-bromothiophen-2-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c1-12(2,3)11(15)8(6-14)4-10-5-9(13)7-16-10/h4-5,7H,1-3H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPHAYPMWJGPLB-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CS1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=CS1)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one]](/img/structure/B5435607.png)
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435614.png)


![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4H-pyran-4-one](/img/structure/B5435644.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5435653.png)

![7-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5435667.png)
![N-[2-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5435673.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5435683.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5435691.png)
![4-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5435692.png)
![5'-methyl-1-[3-(1H-tetrazol-5-yl)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5435695.png)
